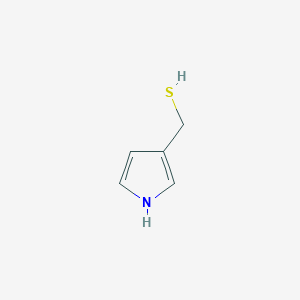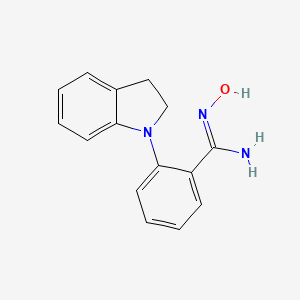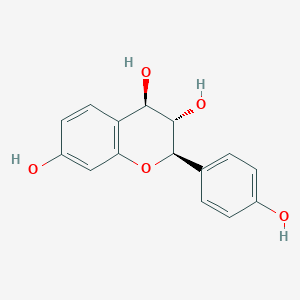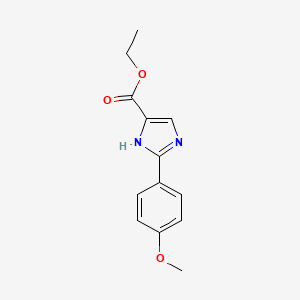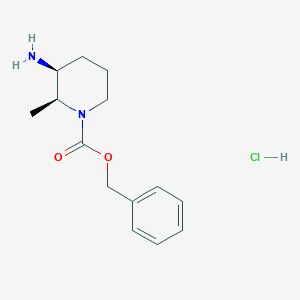![molecular formula C12H18F3N B13079211 [3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
[3-(Trifluoromethyl)adamantan-1-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)adamantan-1-yl]methanamine is a chemical compound with the molecular formula C12H18F3N and a molecular weight of 233.27 g/mol It is characterized by the presence of a trifluoromethyl group attached to an adamantane core, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-adamantylamine with trifluoromethyl iodide under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)adamantan-1-yl]methanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)adamantan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The adamantane core provides structural stability, while the methanamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride: A similar compound with a hydrochloride salt form, which may exhibit different solubility and stability properties.
[3-(Trifluoromethyl)adamantan-1-yl]methanol: Another derivative with a hydroxyl group instead of a methanamine group, which may have different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with an adamantane core and a methanamine group. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-adamantyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16/h8-9H,1-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXIOOSUIVMGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)

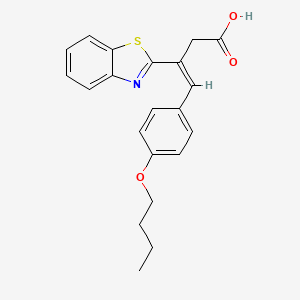
![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)
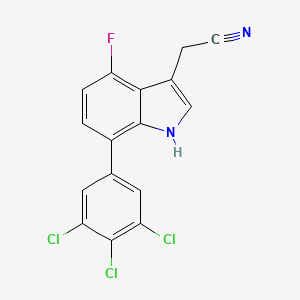
amine](/img/structure/B13079169.png)


